molecular formula C11H13BrN2O3S B2808795 tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1822861-49-3

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B2808795
CAS RN: 1822861-49-3
M. Wt: 333.2
InChI Key: NXBCSBQYJDBTJT-UHFFFAOYSA-N
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Description

“tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate” is a chemical compound with the CAS Number: 1822861-49-3 . It has a molecular weight of 333.21 . The compound appears as a pale-yellow to yellow-brown solid .

Physical and Chemical Properties The compound has a molecular formula of C11H13BrN2O3S . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • A study by Shatsauskas et al. (2017) discusses the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives through a series of reactions starting with 2-cyanoacetamide and benzylideneacetone. This work illustrates the chemical transformations possible on pyridine derivatives, relevant to the synthetic utility of the tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate for generating biologically active molecules (Shatsauskas et al., 2017).

Structural Analyses and Chemical Properties

  • Çolak et al. (2021) reported the synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This research highlights the importance of structural analysis in understanding the properties of complex heterocyclic compounds, which could be applied to the study of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate for its potential applications (Çolak et al., 2021).

Applications in Material Science and Biology

  • While the direct applications of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate in material science or biology were not specifically detailed in the available literature, studies like those of Ivanov (2020) on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems demonstrate the synthetic versatility of such compounds. These methodologies could be leveraged for the development of new materials or biologically active molecules, indicating a potential research direction for the specific compound (Ivanov, 2020).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

tert-butyl 2-bromo-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCSBQYJDBTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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